(6-Ethoxypyridin-3-yl)methanol
Overview
Description
(6-Ethoxypyridin-3-yl)methanol is a chemical compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol . It is characterized by the presence of an ethoxy group attached to the pyridine ring at the 6-position and a methanol group at the 3-position. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Ethoxypyridin-3-yl)methanol typically involves the reaction of 6-ethoxypyridine with formaldehyde under specific conditions. The reaction is carried out in the presence of a catalyst, such as a base, to facilitate the formation of the methanol group at the 3-position of the pyridine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(6-Ethoxypyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methanol group to other functional groups such as amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce amines .
Scientific Research Applications
(6-Ethoxypyridin-3-yl)methanol is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: Research explores its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-Ethoxypyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(6-Methoxypyridin-3-yl)methanol: Similar structure but with a methoxy group instead of an ethoxy group.
(6-Ethoxypyridin-3-yl)ethanol: Similar structure but with an ethanol group instead of a methanol group.
Uniqueness
(6-Ethoxypyridin-3-yl)methanol is unique due to the presence of both an ethoxy group and a methanol group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications where these properties are advantageous .
Properties
IUPAC Name |
(6-ethoxypyridin-3-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-2-11-8-4-3-7(6-10)5-9-8/h3-5,10H,2,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHCDCQSVAOBRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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